molecular formula C25H27N5 B11174259 6-(2-Benzyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

6-(2-Benzyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11174259
M. Wt: 397.5 g/mol
InChI Key: PRDPUNRNTZRIBK-UHFFFAOYSA-N
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Description

6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a triazolopyrimidine core fused with a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the microwave-mediated synthesis for large-scale operations. This would include ensuring consistent reaction conditions, such as temperature and solvent control, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features that confer distinct biological activities. Its tetrahydroquinoline moiety, combined with the triazolopyrimidine core, provides a versatile scaffold for drug development.

Properties

Molecular Formula

C25H27N5

Molecular Weight

397.5 g/mol

IUPAC Name

6-(2-benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C25H27N5/c1-16-12-21-19(17(2)15-25(3,4)28-21)14-20(16)22-10-11-26-24-27-23(29-30(22)24)13-18-8-6-5-7-9-18/h5-12,14,17,28H,13,15H2,1-4H3

InChI Key

PRDPUNRNTZRIBK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)CC5=CC=CC=C5)(C)C

Origin of Product

United States

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